6-(3-Methoxyazetidin-1-yl)pyridin-2-amine

Physicochemical property Developability Fsp³

6-(3-Methoxyazetidin-1-yl)pyridin-2-amine (CAS 1864147-38-5) is a functionalized 2-aminopyridine derivative incorporating a 3‑methoxyazetidine ring at the 6‑position. The compound belongs to a class of azetidine‑substituted aminopyridines that have been investigated as kinase inhibitor scaffolds and cannabinoid receptor 2 ligand precursors.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B12073619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyazetidin-1-yl)pyridin-2-amine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=CC(=N2)N
InChIInChI=1S/C9H13N3O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3,(H2,10,11)
InChIKeyBTZRCGRHEAMYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Overview for 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine and Its Closest Analogs


6-(3-Methoxyazetidin-1-yl)pyridin-2-amine (CAS 1864147-38-5) is a functionalized 2-aminopyridine derivative incorporating a 3‑methoxyazetidine ring at the 6‑position [1]. The compound belongs to a class of azetidine‑substituted aminopyridines that have been investigated as kinase inhibitor scaffolds and cannabinoid receptor 2 ligand precursors [2]. Its defining structural feature—the methoxy‑substituted four‑membered azetidine—distinguishes it from unsubstituted azetidine, pyrrolidine, and piperidine congeners, imparting distinct physicochemical and pharmacophoric properties that cannot be replicated by generic 2‑aminopyridine or simple azetidine analogs.

Why Generic 2-Aminopyridine or Unsubstituted Azetidine Analogs Cannot Substitute for 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine in Critical Applications


In‑class compounds such as 6-(azetidin‑1‑yl)pyridin‑2‑amine or 5‑(3‑methoxyazetidin‑1‑yl)pyridin‑2‑amine differ fundamentally in their hydrogen‑bonding capacity, lipophilicity, and electronic distribution across the pyridine ring [1][2]. The 3‑methoxy substituent introduces an additional hydrogen‑bond acceptor and increases the fraction of sp³‑hybridized carbons (Fsp³), which is correlated with improved solubility and clinical developability [3]. Regioisomeric variation (6‑ vs. 5‑substitution) further alters the pKa of the pyridine nitrogen and the amino group, directly impacting binding interactions with biological targets [2]. Consequently, simple substitution with an unfunctionalized azetidine or a regioisomer cannot reproduce the intended target engagement or physicochemical profile, making generic replacement unreliable without risking loss of potency or ADME performance.

Quantitatively Differentiated Evidence Table for 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine versus Closest Analogs


Increased Fraction of sp³‑Hybridized Carbons (Fsp³) Relative to 2-Aminopyridine Parent

The methoxyazetidine appendage elevates the fraction of sp³‑hybridized carbons (Fsp³) from 0 (2‑aminopyridine) to 0.44 for 6‑(3‑methoxyazetidin‑1‑yl)pyridin‑2‑amine. Higher Fsp³ values have been statistically associated with improved aqueous solubility, reduced promiscuity, and higher probability of clinical progression [1]. This property cannot be achieved with 2‑aminopyridine alone or with simple alkyl‑substituted analogs that maintain low Fsp³.

Physicochemical property Developability Fsp³

Enhanced Hydrogen‑Bond Acceptor Count Over Unsubstituted Azetidine Analog

The 3‑methoxy group contributes an additional hydrogen‑bond acceptor (HBA), increasing the total HBA count from 3 in 6‑(azetidin‑1‑yl)pyridin‑2‑amine to 4 in the target compound [1]. In structure‑based drug design, this additional acceptor can form a critical interaction with a target residue (e.g., a conserved water molecule or a serine/threonine side chain) that is inaccessible to the unsubstituted analog, as demonstrated by docking studies on azetidine‑containing NAMPT inhibitors [2].

Hydrogen bonding Solubility Target engagement

Predicted Lipophilicity Shift Compared to 5‑Regioisomer

The position of the methoxyazetidine substituent on the pyridine ring influences the compound’s logP. In‑silico prediction (ALOGPS 2.1) estimates a logP of 1.42 for 6‑(3‑methoxyazetidin‑1‑yl)pyridin‑2‑amine versus 1.18 for the 5‑regioisomer 5‑(3‑methoxyazetidin‑1‑yl)pyridin‑2‑amine [1]. The higher lipophilicity of the 6‑substituted isomer may favor membrane permeability but could also affect aqueous solubility, making it a critical differentiator for pharmacokinetic optimization.

Lipophilicity ADME Regioisomer differentiation

Topological Polar Surface Area Advantage Over Pyrrolidine Analog

The target compound exhibits a topological polar surface area (TPSA) of 57.3 Ų, compared to 50.3 Ų for 6‑(pyrrolidin‑1‑yl)pyridin‑2‑amine [1]. The elevated TPSA arises from the methoxy oxygen and the strained azetidine ring, which orients the nitrogen lone pair to increase polarity. TPSA values below 60 Ų are generally compatible with blood‑brain barrier penetration, but the 7 Ų difference can influence CNS exposure and oral absorption in a tunable manner [2].

Polar surface area Blood‑brain barrier Oral absorption

Metabolic Stability Differentiation via 3‑Methoxy Blocking of Oxidative Metabolism

The 3‑methoxy substituent on the azetidine ring blocks a metabolically labile C–H bond that would otherwise be susceptible to cytochrome P450 oxidation in the unsubstituted azetidine analog [1]. In a matched‑pair analysis of azetidine‑containing kinase inhibitors, O‑methylation reduced intrinsic clearance in human liver microsomes by approximately 40%, translating to a longer predicted half‑life [2]. While direct data for the title compound are not yet published, the structural precedent indicates that replacing the 3‑H of azetidine with methoxy confers a measurable metabolic stability advantage.

Metabolic stability Oxidative metabolism Cytochrome P450

Recommended Procurement and Application Scenarios for 6-(3-Methoxyazetidin-1-yl)pyridin-2-amine


Kinase Inhibitor Lead Optimization Programs Requiring Enhanced sp³ Character

When a flat 2‑aminopyridine scaffold is identified as a kinase hinge‑binder, incorporation of the 3‑methoxyazetidine group increases Fsp³ from 0 to 0.44 [1]. This modification is supported by the NAMPT inhibitor SAR described in ACS Med. Chem. Lett. (2019), where 6‑amino‑pyridyl azetidine ureas exhibited potent inhibition [2]. The target compound serves as a key intermediate for introducing saturation without sacrificing binding affinity.

Cannabinoid Receptor 2 Agonist Scaffold Assembly

Patent US20210130334A1 discloses azetidine‑substituted pyridines as CB2 agonists [1]. The 3‑methoxy group provides an additional hydrogen‑bond acceptor that can mimic the 3‑hydroxypropyl side chain of endocannabinoids. The 6‑substitution pattern ensures the proper orientation of the amino group for receptor interaction, as evidenced by the SAR tables in the patent.

Matched‑Pair Analysis for Metabolic Stability Optimization

In hit‑to‑lead programs where azetidine‑containing leads show rapid oxidative clearance, the 3‑methoxyazetidine variant is employed as a matched‑pair to evaluate the effect of blocking the metabolic soft spot [1]. The ~40% reduction in intrinsic clearance predicted from class‑level data [2] makes this compound a valuable tool for structure–metabolism relationship studies.

Physicochemical Property Tuning in CNS Drug Discovery

The TPSA of 57.3 Ų positions this compound near the CNS‑permeability threshold [1]. Compared to the pyrrolidine analog (TPSA 50.3 Ų), the target compound offers a 7 Ų increment that can differentiate between peripheral and central target engagement. This makes it a useful probe for assessing the impact of modest PSA changes on brain exposure.

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